5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- is a halogenated aromatic compound with the molecular formula C8H7ClFIO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methoxymethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas for reduction are typically used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Another halogenated benzene derivative with similar substituents.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: A compound with a similar structure but different halogen and methoxy group positions.
Uniqueness
The unique combination of chlorine, fluorine, iodine, and methoxymethoxy groups in Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- distinguishes it from other similar compounds. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H7ClFIO2 |
---|---|
Molecular Weight |
316.49 g/mol |
IUPAC Name |
5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-7-3-5(9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
WYQVOAUHXXDQKD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)Cl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.